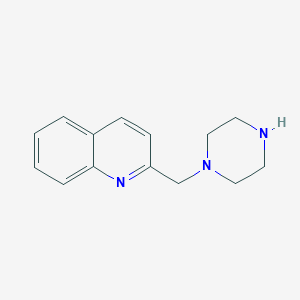

2-(Piperazin-1-ylmethyl)quinoline

Description

Contextualization within Quinoline (B57606) and Piperazine (B1678402) Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a fundamental structural motif found in a wide array of natural products and synthetic compounds with diverse biological activities. nih.gov The quinoline core is notably present in the antimalarial drug quinine (B1679958) and its synthetic analogs like chloroquine (B1663885). nih.gov Its planar structure allows for intercalation into DNA, and its derivatives have been investigated for anticancer, antibacterial, and antifungal properties. nih.govnih.gov

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This simple heterocycle is a common building block in drug design, often incorporated to improve the pharmacokinetic properties of a molecule, such as its solubility and oral bioavailability. nih.gov The piperazine moiety can also participate in crucial interactions with biological targets. nih.gov

The fusion of these two pharmacophores in 2-(Piperazin-1-ylmethyl)quinoline creates a hybrid structure with significant potential. The quinoline portion provides a rigid aromatic system capable of various interactions, while the piperazine ring, linked by a methylene (B1212753) bridge, introduces flexibility and additional sites for chemical modification. This combination allows for the generation of a diverse library of derivatives with a broad spectrum of biological activities. eurekaselect.comresearchgate.net

Historical Perspective of Academic Research on this compound

Research into quinoline-based compounds has a long history, dating back to the isolation of quinine in the 19th century. The development of synthetic quinoline derivatives as therapeutic agents gained momentum in the 20th century with the advent of synthetic antimalarials. While early research focused on modifications of the core quinoline structure, the strategic incorporation of other heterocyclic moieties like piperazine became a significant area of investigation in the latter half of the 20th century and continues to be a focal point of contemporary research.

The synthesis of this compound itself is a logical extension of these efforts, providing a key intermediate for the development of more complex molecules. eurekaselect.comresearchgate.net Reviews on the chemistry of 2-(piperazin-1-yl) quinoline derivatives describe their preparation from starting materials like 2-haloquinolines. eurekaselect.com These foundational synthetic methods have paved the way for extensive research into the biological activities of its derivatives. Studies from the early 2000s and onwards demonstrate a growing interest in this scaffold for a variety of therapeutic applications. sioc-journal.cn

Scope and Research Objectives for this compound Studies

The primary research objective for studies involving this compound is the discovery and development of novel therapeutic agents. The versatility of this scaffold allows for a broad scope of investigation, with specific research goals often tailored to address pressing health challenges.

A significant focus of research has been in the area of infectious diseases. Scientists have synthesized and evaluated derivatives of this compound for their potential as:

Antibacterial and Antituberculosis Agents: The emergence of drug-resistant bacterial strains has necessitated the search for new antibiotics. Research has focused on synthesizing derivatives of this compound and testing their efficacy against various Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govrsc.org

Antileishmanial Agents: Leishmaniasis is a parasitic disease with limited treatment options. Researchers have explored this compound derivatives as potential antileishmanial agents, with some compounds showing promising activity against Leishmania donovani. nih.gov

Beyond infectious diseases, the research scope extends to other therapeutic areas:

Anticancer Agents: The quinoline core is a known feature in some anticancer drugs, and researchers have investigated whether derivatives of this compound can exhibit cytotoxic activity against cancer cell lines. researchgate.net

Neuroprotective and Anti-Alzheimer's Agents: More recent research has explored the potential of these compounds to act as multi-target-directed ligands for the treatment of neurodegenerative diseases like Alzheimer's. The objectives include designing molecules that can, for example, inhibit cholinesterase enzymes and chelate metal ions. researchgate.net

The overarching goal of these studies is to establish structure-activity relationships (SAR), identifying the specific chemical modifications to the this compound scaffold that lead to enhanced potency and selectivity for a particular biological target.

Detailed Research Findings

The scientific literature details the synthesis and biological evaluation of numerous derivatives of this compound. These studies provide valuable data on the potential of this chemical class in various therapeutic areas.

Antibacterial and Antituberculosis Activity

Several studies have focused on the synthesis of this compound derivatives and their evaluation as antibacterial and antitubercular agents. For instance, a series of novel quinoline-piperazine hybrids were synthesized and tested for their in vitro activity against a panel of bacteria and Mycobacterium tuberculosis strains.

| Compound | Target Organism | MIC (μg/mL) |

| 10g | S. aureus | 0.03 |

| 11e | M. tuberculosis H37Rv | 1.1 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium. Data sourced from a study on novel quinoline-piperazine hybrids. nih.gov

The results from this research indicated that certain substitutions on the piperazine and quinoline rings were crucial for potent activity. Specifically, a 4,6-dimethoxy substitution on the quinoline ring coupled with a fluorine-substituted benzene (B151609) ring on the piperazine moiety (compound 10g ) showed excellent activity against S. aureus. nih.gov Another compound, 11e , demonstrated significant inhibitory activity against M. tuberculosis. nih.gov

Antileishmanial Activity

Research has also been directed towards the development of this compound derivatives as potential treatments for leishmaniasis. In one study, a series of quinoline-piperazine derivatives were synthesized and evaluated for their in vitro activity against the amastigote form of Leishmania donovani.

| Compound | IC50 (μM) |

| 33 | 2.09 |

| 46 | 3.54 |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from a study on the design and synthesis of quinoline-piperazine derivatives as antileishmanial agents. nih.gov

The study identified several compounds with significant antileishmanial activity. Compounds 33 and 46 were particularly noteworthy, exhibiting potent inhibition of the parasite at low micromolar concentrations. nih.gov Further in vivo studies with compound 33 showed it to be a promising lead for future optimization. nih.gov

Anti-Alzheimer's Disease Potential

More recent explorations have ventured into the realm of neurodegenerative diseases. Researchers have designed and synthesized this compound-based hybrids as potential multi-target-directed ligands for Alzheimer's disease. These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of the disease.

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

| 95 | 3.013 | 3.144 |

| 83 | - | 1.888 |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from a study on piperazine-quinoline hybrids as potential anti-Alzheimer's agents. researchgate.net

Compound 95 , which incorporates a 4-chloroaniline (B138754) and a 4-methoxybenzyl group, demonstrated promising inhibitory activity against both AChE and BuChE. researchgate.net Compound 83 showed particularly potent inhibition of BuChE. researchgate.net These findings highlight the potential of the this compound scaffold in the development of therapies for complex multifactorial diseases.

Structure

3D Structure

Properties

IUPAC Name |

2-(piperazin-1-ylmethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-2-4-14-12(3-1)5-6-13(16-14)11-17-9-7-15-8-10-17/h1-6,15H,7-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUOCFNMBIBWEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302282 | |

| Record name | 2-(1-Piperazinylmethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118630-28-7 | |

| Record name | 2-(1-Piperazinylmethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118630-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Piperazinylmethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(piperazin-1-yl)methyl]quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for the 2-(Piperazin-1-ylmethyl)quinoline Core

The construction of the this compound scaffold can be achieved through various synthetic strategies, ranging from traditional multi-step sequences to more streamlined one-pot multicomponent reactions.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a robust and controlled approach to the this compound core, allowing for the precise installation of desired functional groups. A common strategy involves the initial formation of a quinoline (B57606) ring, followed by functionalization at the 2-position and subsequent introduction of the piperazine (B1678402) ring.

One such pathway begins with the preparation of a 2-methylquinoline (B7769805) derivative. sioc-journal.cnnih.gov For instance, 4-substituted anilines can be reacted with ethyl acetoacetate (B1235776) to form 3-(4-substituted-phenylamino)-but-2-enoic acid ethyl esters. nih.gov These intermediates are then cyclized, often using polyphosphoric acid, to yield the corresponding 4-hydroxy-2-methylquinoline (B36942) derivatives. nih.gov Subsequent alkylation of the hydroxyl group and bromination of the methyl group with N-bromosuccinimide (NBS) generates a reactive 2-(bromomethyl)quinoline (B1281361) intermediate. sioc-journal.cnnih.gov This key intermediate can then undergo a nucleophilic substitution reaction with an appropriately substituted or protected piperazine, such as N-Boc piperazine, to form the desired this compound derivative. nih.gov A final deprotection step, if necessary, yields the target compound. nih.gov

A similar multi-step approach has been utilized to synthesize ethyl 2-(substituted-piperazin-1-ylmethyl)-quinoline-3-carboxylate derivatives. sioc-journal.cn This synthesis commences with the Friedländer condensation to produce a 2-methyl-quinoline-3-carboxylic acid ethyl ester, which is then brominated with NBS. sioc-journal.cn The resulting brominated compound undergoes an SN2 reaction with various N-substituted piperazines to yield a series of this compound derivatives. sioc-journal.cn

Table 1: Example of a Multi-Step Synthesis Approach for 6-substituted-4-methoxy-2-[(piperazin-1-yl)methyl]-quinolines nih.gov

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-substituted aniline, ethyl acetoacetate | p-TsOH, toluene, 110 °C | 3-(4-substituted-phenylamino)-but-2-enoic acid ethyl ester |

| 2 | 3-(4-substituted-phenylamino)-but-2-enoic acid ethyl ester | Polyphosphoric acid, POCl₃ (cat.), 75 °C | 4-hydroxy quinoline derivative |

| 3 | 4-hydroxy quinoline derivative | Dimethyl sulfate, toluene, reflux | Substituted 2-methylquinoline |

| 4 | Substituted 2-methylquinoline | NBS, AIBN, acetonitrile | 2-(bromomethyl)quinoline derivative |

| 5 | 2-(bromomethyl)quinoline derivative, N-Boc piperazine | K₂CO₃, DMF, 60 °C | Boc-protected 2-[(piperazin-1-yl)methyl]-quinoline |

| 6 | Boc-protected 2-[(piperazin-1-yl)methyl]-quinoline | TFA, DCM, 0 °C | 6-substituted-4-methoxy-2-[(piperazin-1-yl)methyl]-quinoline |

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) offer an efficient alternative to traditional multi-step synthesis by combining multiple starting materials in a single reaction vessel to form complex products in a convergent manner. researchgate.netresearchgate.netindexcopernicus.com This approach is valued for its atom economy, reduced reaction times, and operational simplicity. researchgate.net The synthesis of quinoline derivatives, including those bearing a piperazine moiety, has been a subject of interest for the application of MCRs. researchgate.netresearchgate.netrsc.orgresearchgate.net

While specific one-pot MCRs leading directly to the parent this compound are not extensively detailed, the principles of MCRs in quinoline synthesis are well-established. indexcopernicus.comrsc.org These reactions often involve the condensation of an aniline, an aldehyde, and an activated methylene (B1212753) compound or a ketone. researchgate.net For instance, the synthesis of 1H-pyrazolo[3,4-b]quinolines has been achieved through a one-pot, three-component reaction of an aniline, an aromatic aldehyde, and a pyrazolone (B3327878) derivative. researchgate.net The application of these principles to generate the this compound core would likely involve a Mannich-type reaction, where a pre-formed quinoline or a quinoline formed in situ reacts with formaldehyde (B43269) and piperazine. nih.gov

Reviews on the chemistry of 2-(piperazin-1-yl)quinoline derivatives highlight the use of one-pot multicomponent reactions as a key strategy for their synthesis, underscoring the importance of this approach in generating molecular diversity. researchgate.netresearchgate.net

Advanced Chemical Transformations and Derivatization Strategies

The this compound scaffold, once synthesized, presents a versatile platform for further chemical modification. The secondary amine of the piperazine ring is a key site for a variety of chemical transformations, allowing for the introduction of a wide range of substituents and the exploration of chemical space. researchgate.netresearchgate.neteurekaselect.com

Alkylation and Arylation Reactions

The secondary amine of the piperazine moiety in this compound is readily susceptible to alkylation and arylation reactions. researchgate.neteurekaselect.com These transformations are crucial for building molecular complexity and are often employed in the synthesis of pharmaceutically relevant compounds. eurekaselect.com

N-alkylation can be achieved through nucleophilic substitution reactions with alkyl halides or sulfonates. mdpi.com Asymmetric allylic alkylation has also been employed to create chiral tertiary piperazines from piperazin-2-ones, a strategy that can be adapted for the derivatization of the this compound core. nih.gov

Arylation of the piperazine nitrogen can be accomplished through copper-catalyzed coupling reactions with (hetero)aryl bromides. researchgate.net The use of specific ligands, such as N,N'-bis(furan-2-ylmethyl)oxalamide (BFMO), has been shown to be effective in promoting the N-arylation of cyclic secondary amines, including piperazine. researchgate.net This method allows for the direct mono-arylation of piperazine with high selectivity. researchgate.net

Table 2: Examples of Alkylation and Arylation Reactions

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| N-Alkylation | Alkyl halide | Base | N-Alkyl-2-(piperazin-1-ylmethyl)quinoline |

| Asymmetric Allylic Alkylation | Allylic substrate | Palladium catalyst, chiral ligand | Chiral N-Allyl-2-(piperazin-1-ylmethyl)quinoline |

| N-Arylation | (Hetero)aryl bromide | CuI, BFMO ligand | N-Aryl-2-(piperazin-1-ylmethyl)quinoline |

Acylation and Sulfonylation Reactions

Acylation and sulfonylation of the piperazine nitrogen in this compound are common derivatization strategies that lead to the formation of amides and sulfonamides, respectively. researchgate.netresearchgate.neteurekaselect.com These functional groups can significantly influence the physicochemical properties of the parent molecule.

Acylation is typically carried out using acid chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA). nih.gov For example, 6-substituted-4-methoxy-2-[(piperazin-1-yl)methyl]-quinolines have been successfully reacted with various acid chlorides to yield the corresponding amide derivatives. nih.gov

Similarly, sulfonylation is achieved by reacting the piperazine moiety with sulfonyl chlorides. nih.gov This reaction is also typically performed in the presence of a base. nih.gov The synthesis of novel quinoline-piperazine hybrids containing sulfonamide linkages has been reported, demonstrating the utility of this transformation. nih.gov

Table 3: Acylation and Sulfonylation of this compound Derivatives nih.gov

| Starting Material | Reagent | Base | Product |

| 6-substituted-4-methoxy-2-[(piperazin-1-yl)methyl]-quinoline | Various acid chlorides | Et₃N, DCM, 0-10 °C | 4-(substituted-quinolin-2-ylmethyl)-piperazine-1-amide derivatives |

| 6-substituted-4-methoxy-2-[(piperazin-1-yl)methyl]-quinoline | Various sulfonyl chlorides | DIPEA, DCM, 0-10 °C | 4-(substituted-quinolin-2-ylmethyl)-piperazine-1-sulfonamide derivatives |

Reductive Amination Techniques

Reductive amination is a powerful and versatile method for the N-alkylation of amines, including the piperazine ring of this compound. researchgate.netresearchgate.neteurekaselect.com This reaction involves the initial formation of an iminium ion from the reaction of the amine with a carbonyl compound (an aldehyde or a ketone), which is then reduced in situ to the corresponding alkylated amine. mdpi.comnih.gov

Mild and selective reducing agents, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are commonly used in reductive amination protocols. mdpi.comnih.gov This method is highly valued for its broad substrate scope and functional group tolerance. mdpi.com The synthesis of various N-alkyl piperazine derivatives has been successfully achieved using reductive amination, highlighting its applicability for the derivatization of the this compound scaffold. mdpi.comnih.gov For instance, the reaction of a piperazine-containing compound with an aldehyde or ketone in the presence of a reducing agent can efficiently introduce a new alkyl group onto the piperazine nitrogen. nih.gov

Condensation Reactions (e.g., Claisen-Schmidt, Kabachnik-Field's)

The functionalization of the 2-(piperazin-1-yl)quinoline core, particularly when it incorporates a carbaldehyde group at the 3-position, opens up pathways for various condensation reactions. These reactions are instrumental in building molecular complexity.

Claisen-Schmidt Condensation:

The Claisen-Schmidt condensation, a reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen, is a key method for forming carbon-carbon bonds. wikipedia.orgbyjus.com In the context of the specified scaffold, 2-(piperazin-1-yl)quinoline-3-carbaldehyde derivatives serve as the aromatic aldehyde component. These compounds react with active methylene compounds, such as ketones, to produce α,β-unsaturated ketones, also known as chalcones. These chalcone (B49325) derivatives are valuable intermediates in the synthesis of various heterocyclic systems. researchgate.neteurekaselect.com For instance, the reaction of a 2-(piperazin-1-yl)quinoline-3-carbaldehyde with a ketone under basic conditions leads to the corresponding chalcone derivative. magritek.com

Kabachnik-Fields Reaction:

The Kabachnik-Fields reaction is a three-component reaction that synthesizes α-aminophosphonates from a carbonyl compound, an amine, and a hydrophosphoryl compound like a dialkyl phosphite (B83602). organic-chemistry.orgwikipedia.org This reaction is particularly significant for creating phosphorus analogues of α-amino acids. wikipedia.org The synthesis of derivatives of 2-(piperazin-1-yl)quinolines has been accomplished using this method. researchgate.neteurekaselect.com The reaction typically proceeds by first forming an imine from the aldehyde and amine, which is then followed by the addition of the phosphite (hydrophosphonylation). wikipedia.orgmdpi.com The versatility of this reaction allows for the introduction of a phosphonate (B1237965) group, which is of interest in medicinal chemistry.

| Reaction Type | Reactants | Product Type | Ref. |

| Claisen-Schmidt | 2-(Piperazin-1-yl)quinoline-3-carbaldehyde, Active Methylene Compound (e.g., ketone) | α,β-Unsaturated Ketone (Chalcone) | researchgate.neteurekaselect.com |

| Kabachnik-Fields | 2-(Piperazin-1-yl)quinoline-3-carbaldehyde, Amine, Dialkyl Phosphite | α-Aminophosphonate | researchgate.neteurekaselect.com |

1,3-Dipolar Cycloaddition Applications

1,3-Dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile (typically an alkene or alkyne). wikipedia.orgyoutube.com Derivatives of 2-(piperazin-1-yl)quinoline have been utilized in such reactions, highlighting the scaffold's utility in generating novel, complex heterocyclic structures. researchgate.neteurekaselect.com

Specifically, chalcones derived from 2-(piperazin-1-yl)quinoline-3-carbaldehydes can act as dipolarophiles. Their activated carbon-carbon double bond reacts with various 1,3-dipoles. For example, the reaction of these quinoline-based chalcones with nitrile oxides can lead to the formation of isoxazole (B147169) derivatives. Similarly, reactions with azides can yield triazoles. These cycloaddition reactions are often highly regioselective and provide a direct route to polycyclic compounds incorporating the quinoline-piperazine moiety.

Novel Synthetic Innovations and Methodological Refinements

Recent research has focused on refining synthetic strategies to afford greater control over the molecular architecture of this compound derivatives, with a particular emphasis on stereochemistry.

Stereoselective Synthesis Approaches

Achieving stereoselectivity in the synthesis of complex molecules is a primary goal in modern organic chemistry. For quinoline-piperazine scaffolds, which are components of biologically active molecules like certain KRAS G12C inhibitors, controlling stereochemistry is crucial. A novel synthetic route has been developed that focuses on the efficient and stereoselective construction of a KRAS G12C inhibitor featuring a quinoline-piperazine scaffold. rsc.org

This approach offers significant advantages by avoiding the formation of regioisomers and eliminating the need for harsh conditions like high temperatures or the use of nitric acid. A key feature of this refined synthesis is the gentle hydrolysis of phenyl esters using methanol (B129727) and potassium carbonate in the final step, which minimizes side reactions. Crucially, this method allows for the successful separation of stereoisomers using standard silica (B1680970) gel column chromatography, demonstrating a practical approach to obtaining stereochemically pure compounds. rsc.org

| Feature of Stereoselective Synthesis | Description | Advantage | Ref. |

| Reaction Control | Efficient construction of the quinoline scaffold. | Avoids formation of regioselective by-products. | rsc.org |

| Reaction Conditions | Gentle hydrolysis of esters with methanol and potassium carbonate. | Avoids harsh conditions (high temp, nitric acid), reduces side reactions. | rsc.org |

| Purification | Separation of stereoisomers by silica gel column chromatography. | Enables isolation of stereochemically pure products. | rsc.org |

Structure Activity Relationship Sar and Structure Target Relationship Str Investigations

Elucidation of Key Structural Features for Biological Activity

The biological activity of compounds derived from the 2-(piperazin-1-ylmethyl)quinoline core is intrinsically linked to the spatial arrangement and electronic properties of its constituent parts: the quinoline (B57606) ring, the piperazine (B1678402) ring, and the methylene (B1212753) linker. The quinoline moiety, a bicyclic aromatic system, often engages in π-π stacking interactions with aromatic residues within the binding sites of target proteins. researchgate.net For instance, the quinoline fragment has been suggested to bind to the peripheral anionic site (PAS) of acetylcholinesterase. researchgate.net

The piperazine ring serves as a versatile linker and a key interaction point. Its basic nitrogen atoms can be protonated at physiological pH, allowing for the formation of crucial ionic interactions with acidic residues in a receptor's binding pocket. Furthermore, the conformation of the piperazine ring, typically a chair form, influences the orientation of its substituents and their ability to fit within a binding site. mdpi.com The methylene bridge connecting the quinoline and piperazine rings provides a degree of conformational flexibility, which can be important for optimal positioning of the pharmacophoric elements within the target's binding domain.

Impact of Substituent Modifications on Bioactivity Profiles

The bioactivity of this compound derivatives can be finely tuned by the introduction of various substituents on both the quinoline and piperazine rings. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its potency, selectivity, and pharmacokinetic properties.

Positional and Electronic Effects of Substituents

The position of substituents on the quinoline ring is a critical determinant of biological activity. For a series of 4-aminoquinoline (B48711) derivatives, a substituent at the 3-position of the quinoline ring was found to be essential for potent and selective antagonism of the α(2C)-adrenoceptor. nih.gov In another study on quinoline derivatives, the presence of a chloro-substituent was shown to enhance antileishmanial activity. nih.gov

Modifications to the piperazine ring also have a significant impact. For instance, in a series of piperazinyl bicyclic derivatives targeting the α2δ-1 subunit of voltage-gated calcium channels, a dimethylated piperazin-1-yl derivative exhibited greater activity than the unsubstituted analog. nih.gov Furthermore, substitutions at the 3-position of the piperazine ring have been shown to exert a significant and stereospecific beneficial effect on α(2C)-adrenoceptor affinity and potency. nih.gov

The electronic nature of the substituents plays a vital role. The introduction of a phenol (B47542) ring as a substituent on the quinoline scaffold has been shown to modify antioxidant activity. nih.gov The potential activity of certain quinoline derivatives has been directly associated with the substituent effect on the ring. nih.gov

| Compound Series | Target | Key Substituent Effects | Reference |

| 4-Aminoquinolines | α(2C)-adrenoceptor | A substituent in the 3-position of the quinoline ring is critical for activity. | nih.gov |

| Quinoline derivatives | Leishmania | A chloro-substituent enhanced activity. | nih.gov |

| Piperazinyl bicyclic derivatives | α2δ-1 subunit of Voltage-Gated Calcium Channels | A dimethylated piperazin-1-yl derivative was more active than the unsubstituted version. | nih.gov |

| 4-Aminoquinolines | α(2C)-adrenoceptor | Substitution at the 3-position of the piperazine ring had a stereospecific beneficial effect on affinity and potency. | nih.gov |

Influence of Lipophilicity and Steric Bulk

Lipophilicity, a measure of a compound's ability to dissolve in fatty or non-polar environments, is a crucial parameter for drug-like properties, as it affects absorption, distribution, metabolism, and excretion (ADME). nih.gov The introduction of nitrogen atoms, such as in the quinoline and piperazine rings, can influence lipophilicity. nih.gov For some quinoline-1,4-quinone hybrids, the introduction of a nitrogen atom was found to reduce lipophilicity depending on its position. nih.gov While specific studies on the lipophilicity of this compound derivatives are limited, it is a key factor that medicinal chemists consider during the design of new analogs.

The steric bulk of substituents also plays a critical role in determining biological activity. The size and shape of a substituent can either facilitate or hinder the optimal binding of the molecule to its target receptor. While detailed studies on the steric effects for the this compound scaffold are not extensively reported in the provided context, the general principles of medicinal chemistry suggest that bulky substituents could lead to steric clashes within a binding pocket, thereby reducing affinity. Conversely, appropriately sized substituents may enhance binding by occupying specific pockets within the receptor.

Structure-Target Relationship Studies (STR)

Structure-target relationship studies aim to elucidate how a ligand interacts with its biological target at the molecular level. These studies are fundamental for understanding the mechanism of action and for the rational design of more potent and selective drugs.

Binding Site Analysis and Ligand-Receptor Interactions

For derivatives of the this compound scaffold, several biological targets have been identified, and insights into their binding interactions have been gained.

For compounds acting as α(2C)-adrenoceptor antagonists, a key interaction involves a substituent at the 3-position of the quinoline ring. nih.gov This suggests the presence of a specific sub-pocket in the receptor that accommodates this substituent, contributing to the compound's affinity and selectivity.

In the case of ligands for the α2δ-1 subunit of voltage-gated calcium channels, the activity of a dimethylated piperazin-1-yl derivative being higher than its unsubstituted counterpart points towards favorable interactions of the methyl groups with a hydrophobic pocket in the binding site. nih.gov

Molecular docking studies have suggested that the quinoline fragment can engage in π-π stacking interactions with the peripheral anionic site (PAS) of acetylcholinesterase. researchgate.net This type of interaction is common for aromatic ring systems and contributes significantly to the binding affinity.

Furthermore, the piperazine moiety is known to be a key pharmacophore that can interact with various receptors. researchgate.net Its nitrogen atoms can form hydrogen bonds and ionic interactions with the receptor. For instance, in the context of serotonin (B10506) receptors, trisubstituted piperazine derivatives have shown altered affinities compared to their disubstituted analogs, which was rationalized through molecular modeling of the ligand-receptor complexes. nih.gov

The crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate reveals a one-dimensional supramolecular network stabilized by hydrogen bonding interactions between the compound and water molecules. mdpi.com This highlights the potential for the piperazinyl-quinoline moiety to form hydrogen bonds within a biological target.

| Target | Key Interaction | Compound Moiety Involved | Reference |

| α(2C)-adrenoceptor | Interaction with a specific sub-pocket | Substituent at the 3-position of the quinoline ring | nih.gov |

| α2δ-1 subunit of Voltage-Gated Calcium Channels | Interaction with a hydrophobic pocket | Methyl groups on the piperazine ring | nih.gov |

| Acetylcholinesterase | π-π stacking | Quinoline fragment | researchgate.net |

| Serotonin Receptors | Hydrogen bonding and ionic interactions | Piperazine ring | nih.gov |

Preclinical Mechanistic Pharmacology and Target Elucidation Studies

Engagement with Biological Targets (e.g., Receptors, Enzymes)

The 2-(piperazin-1-ylmethyl)quinoline scaffold serves as a versatile backbone for developing ligands that interact with a wide array of biological targets. Research has primarily focused on derivatives of this core structure to optimize potency and selectivity for specific receptors and enzymes.

Serotonin (B10506) Receptor Systems (e.g., 5-HT1A, 5-HT2A)

The quinoline-piperazine framework is a recognized pharmacophore for serotonin receptor ligands. Derivatives of this compound have been synthesized and assessed for their ability to modulate serotonin receptor systems, which are crucial in the regulation of mood, cognition, and behavior.

Studies have focused on developing 2-piperazin-1-ylquinoline analogues as antagonists for the 5-HT1A receptor. Based on a previously identified clinical candidate, a series of these derivatives were evaluated, with some compounds demonstrating potent functional activity at the 5-HT1A receptor. This line of research aims to produce dual-acting agents that also inhibit serotonin reuptake.

The affinity of arylpiperazine derivatives for 5-HT1A and 5-HT2A receptors is a subject of extensive research. The structural features of the arylpiperazine moiety are critical for high-affinity binding. Molecular modeling and dynamics simulations suggest that these compounds, including those with quinoline-like structures, can stabilize the ligand-receptor complex through various interactions within the receptor's binding pocket.

| Compound | Target | Binding Affinity (Ki) | Assay Type |

|---|---|---|---|

| N-[ω-[4-(2-methoxyphenyl)-1-piperazinyl]alkyl]-2-quinolinamine derivative | 5-HT1A | 0.4 nM | Radioligand Binding Assay |

Dopamine (B1211576) Receptor Systems (e.g., D2, D3)

While some derivatives of this compound are designed for serotonin targets, they often show favorable selectivity over dopamine receptors. However, modifications to the quinoline-piperazine scaffold have yielded potent ligands for D2 and D3 dopamine receptors, which are key targets in the treatment of psychosis and other neurological disorders.

Research into heterocyclic analogues has shown that quinoline (B57606) derivatives can exhibit significant binding potency at both D2 and D3 receptors. For instance, certain complex quinoline-piperazine hybrids have demonstrated high affinity, indicating that the scaffold is well-tolerated for dopamine receptor binding. The enantiomers of some of these racemic compounds displayed differential activity, with one enantiomer showing higher affinity for both D2 and D3 receptors.

| Compound Derivative | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |

|---|---|---|

| Racemic Compound 19a | 15.9 | 0.81 |

| Racemic Compound 19b | 13.8 | 1.35 |

| (-)-19b Enantiomer | 3.75 | 1.28 |

| (+)-19b Enantiomer | 20.7 | 7.73 |

| (+)-19a Enantiomer | 4.55 | 1.27 |

Serotonin Transporter (SERT) Modulation

The serotonin transporter (SERT) is a primary target for many antidepressant medications. Analogues of this compound have been specifically designed and evaluated as dual-acting agents that combine SERT inhibition with 5-HT1A receptor antagonism.

In one study, a series of 2-piperazin-1-ylquinoline derivatives were synthesized based on a clinical candidate, SSA-426. Compound 7 from this series was highlighted for its potent functional activities at both the serotonin transporter and the 5-HT1A receptor, alongside good selectivity over adrenergic and dopaminergic receptors.

Cholinesterase Enzymes (AChE, BuChE) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the symptomatic treatment of Alzheimer's disease. The quinoline-piperazine scaffold has been explored for its potential in developing cholinesterase inhibitors.

While data on the parent compound is limited, various piperazine (B1678402) derivatives have shown inhibitory activity against both AChE and BuChE. Research on these derivatives has provided insights into the structure-activity relationships, indicating that the piperazine moiety can be a core component of effective cholinesterase inhibitors. For example, a study on a series of piperazine derivatives reported half-maximal inhibitory concentrations (IC50) in the micromolar range for both enzymes.

| Enzyme | IC50 Range (µM) | Ki Range (µM) |

|---|---|---|

| AChE | 4.59 - 6.48 | 8.04 ± 5.73 - 61.94 ± 54.56 |

| BuChE | 4.85 - 8.35 | 0.24 ± 0.03 - 32.14 ± 16.20 |

Bacterial Enzymes (e.g., DNA Gyrase B, Tyrosyl-tRNA synthetase, Pyruvate Kinase)

The quinoline scaffold is the foundation of the quinolone class of antibiotics, which primarily target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits.

Numerous quinoline-piperazine hybrids have been synthesized and evaluated for their antibacterial properties. These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The piperazine substituent at the C-7 position of the quinolone core is crucial for antibacterial potency and spectrum. Studies have shown that modifications to this piperazine ring can significantly influence the minimum inhibitory concentrations (MIC) against various bacterial strains, including multi-drug resistant tuberculosis (MDR-TB). For instance, certain 2,4,6-substituted quinoline conjugated piperazine amides and sulfonamides have shown significant inhibitory activity against M. tuberculosis strains.

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| 10g | M. tuberculosis H37Rv | 0.07 |

| 11e | M. tuberculosis H37Rv | 1.1 |

Parasitic Enzymes (e.g., GDP-Mannose Pyrophosphorylase)

The development of new antiparasitic agents is a global health priority. The enzyme GDP-mannose pyrophosphorylase (GDP-MP) is considered a validated drug target in parasites like Leishmania, as it is essential for the synthesis of mannose-rich glycoconjugates required for parasite survival and virulence. nih.govmdpi.com

High-throughput screening has identified piperazinyl quinoline derivatives as inhibitors of Leishmania GDP-MP. nih.gov One potent inhibitor identified was a piperazinyl quinoline derivative, which demonstrated an IC50 of 0.58 µM against L. major GDP-MP and an IC50 of 21.9 µM in a macrophage infection model. nih.govasm.org Docking studies suggest that the quinoline and piperazine groups of these inhibitors can occupy the same position as parts of the natural substrate (GDP-mannose) in the enzyme's catalytic site. nih.gov This indicates that the 2-substituted quinoline scaffold is a promising starting point for designing specific inhibitors against this parasitic enzyme. nih.govnih.gov

| Compound | Assay | IC50 (µM) |

|---|---|---|

| Piperazinyl quinoline derivative (Compound A) | L. major GDP-MP enzyme activity | 0.58 |

| L. major macrophage infection model | 21.9 |

Other Putative Targets (e.g., MarR (Rv0678), Rv3683 in Mycobacterium tuberculosis)

In the realm of antitubercular research, derivatives of the quinoline core have been investigated for their interaction with specific regulatory proteins in Mycobacterium tuberculosis. One such target is the MarR (multiple antibiotic resistance regulator) family transcriptional repressor Rv0678. Mutations in the gene encoding Rv0678 are a known mechanism of resistance to diarylquinolines, as they lead to the derepression of the MmpS5-MmpL5 efflux pump, which can expel the drug from the bacterial cell. nih.gov While direct binding studies on this compound with Rv0678 are not extensively detailed in the available literature, the known interaction of similar quinoline-based compounds with this target suggests a potential mechanism of action and a possible route for resistance development. nih.gov The investigation of such putative targets is crucial for understanding the compound's spectrum of activity and for the design of more robust second-generation molecules that can evade these resistance mechanisms.

Cellular and Molecular Mechanisms of Action (In Vitro Studies)

In vitro studies have been instrumental in elucidating the cellular and molecular effects of this compound, revealing its potential as an antimicrobial and antiviral agent.

Inhibition of Pathogen Growth (e.g., Bacterial, Parasitic)

The this compound scaffold has demonstrated notable inhibitory activity against a range of pathogens, including bacteria and parasites.

Antibacterial Activity:

Derivatives of 2-[(piperazin-1-yl)methyl]quinoline have shown significant antibacterial activity, particularly against Gram-positive bacteria. In one study, a compound from this class exhibited a minimum inhibitory concentration (MIC) in the range of 0.03–32 μM against a panel of bacteria including Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Enterococcus faecium. mdpi.com Another study focusing on novel quinoline-piperazine hybrids reported compounds with potent activity against various bacterial strains. nih.gov For instance, certain derivatives displayed excellent activity against S. aureus and M. catarrhalis, with MIC values as low as 0.03 μg/mL. nih.gov The general mode of action for many quinolone-based antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately cell death. nih.gov

Antitubercular Activity:

The quinoline-piperazine core has been a key focus in the development of new antitubercular agents. Several studies have synthesized and evaluated 2,4,6-substituted quinoline conjugated piperazine derivatives for their activity against Mycobacterium tuberculosis. nih.govrsc.org Some of these compounds have exhibited significant inhibitory activity against both non-virulent and virulent strains of M. tuberculosis, with MIC values suggesting greater efficacy than some first and second-line tuberculosis drugs. nih.govrsc.org

Antiparasitic Activity:

The quinoline nucleus is a well-established pharmacophore in antimalarial drug discovery. nih.gov Piperazine-substituted 4(1H)-quinolones, which share structural similarities with this compound, have been developed and shown to possess potent antimalarial activity. nih.gov These compounds were found to inhibit parasite growth effectively in in vivo models. nih.gov

| Pathogen | Compound Type | MIC/Activity | Reference |

| Staphylococcus aureus | 2-[(piperazin-1-yl)methyl]quinoline derivative | 0.03–32 μM | mdpi.com |

| Staphylococcus epidermidis | 2-[(piperazin-1-yl)methyl]quinoline derivative | 0.03–32 μM | mdpi.com |

| Enterococcus faecalis | 2-[(piperazin-1-yl)methyl]quinoline derivative | 0.03–32 μM | mdpi.com |

| Enterococcus faecium | 2-[(piperazin-1-yl)methyl]quinoline derivative | 0.03–32 μM | mdpi.com |

| M. catarrhalis | Quinolone-piperazine hybrid | 0.03 μg/mL | nih.gov |

| Mycobacterium tuberculosis | Quinolone-piperazine hybrid | Potent inhibition | nih.govrsc.org |

| Plasmodium species | Piperazine-substituted 4(1H)-quinolone | Potent inhibition | nih.gov |

Modulation of Cellular Pathways

The quinoline scaffold is known to interact with various cellular pathways, and derivatives of this compound have been explored for their potential to modulate these pathways in different disease contexts. For instance, quinoline derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. nih.gov While not directly focused on this compound, these studies highlight the potential for this compound class to influence key signaling cascades involved in cell growth, proliferation, and survival. nih.gov Further research is needed to specifically delineate the cellular pathways modulated by this compound.

Mechanistic Insights from In Vivo Efficacy Models (Preclinical)

Preclinical in vivo models are critical for validating the therapeutic potential of new chemical entities and for gaining insights into their mechanisms of action in a whole-organism context.

Efficacy in Antimicrobial Infection Models (e.g., Antitubercular)

The in vivo efficacy of quinoline-piperazine derivatives has been demonstrated in animal models of tuberculosis. For example, a novel piperazine-containing benzothiazinone analogue, TZY-5-84, which is structurally related to the quinoline-piperazine class, was shown to be as efficacious as the established drug PBTZ169 at a lower dosage in a murine infection model. nih.gov This suggests potent antitubercular activity in a living system. Furthermore, studies with diarylquinolines have shown efficacy against resistant strains of M. tuberculosis in mouse models, including those with mutations in Rv0678. nih.gov These findings underscore the potential of the broader quinoline class, including this compound derivatives, for in vivo antitubercular applications.

Efficacy in Antiparasitic Infection Models (e.g., Antileishmanial, Antiplasmodial)

The quinoline scaffold, often integrated with a piperazine moiety, has been a significant area of investigation in the search for new antiparasitic agents. The compound this compound and its derivatives have been evaluated for their effectiveness against various parasites, notably Leishmania and Plasmodium species.

Antileishmanial Activity

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. bioworld.com The development of new, effective, and safe chemotherapeutics is a global health priority due to the limitations of current treatments, such as high toxicity and increasing parasite resistance. bioworld.com The 2-substituted quinoline series has emerged as a promising source of molecules with antileishmanial properties. mdpi.comnih.gov

In this context, researchers have synthesized and evaluated a series of quinoline-piperazine derivatives for their potential against Leishmania donovani, the causative agent of visceral leishmaniasis. A molecular hybridization approach, conjugating a quinoline moiety with a piperazine scaffold, has yielded compounds with significant in vitro activity. bioworld.comnih.gov

In a study, a series of thirty-five quinoline-piperazine/pyrrolidine derivatives were synthesized and tested against the intracellular amastigote form of L. donovani. nih.gov From this series, twelve compounds demonstrated superior inhibition against the amastigotes compared to the standard drug miltefosine. bioworld.com The most promising of these compounds were selected for in vivo evaluation in a golden hamster model of visceral leishmaniasis. bioworld.comnih.gov Two compounds, referred to as compound 33 (a quinoline-piperazine derivative) and 46 (a quinoline-pyrrolidine derivative), showed significant parasite inhibition in the hamster model. nih.gov Compound 33 was identified as a potential lead for further optimization in the development of new antileishmanial drugs. nih.gov

Interactive Table: In Vitro Antileishmanial Activity of Quinoline-Piperazine/Pyrrolidine Derivatives

| Compound Series | Target | Activity | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |

| Quinoline-piperazine/pyrrolidine | L. donovani amastigotes | Strong Inhibition | 2.09 - 8.89 | Miltefosine | 9.25 ± 0.17 |

Source: BioWorld, 2023 bioworld.com; European Journal of Medicinal Chemistry, 2023 nih.gov

Interactive Table: In Vivo Efficacy of Lead Compounds against L. donovani in Golden Hamster Model

| Compound | Inhibition (%) |

| Compound 33 | 56.32 |

| Compound 46 | 49.29 |

Source: European Journal of Medicinal Chemistry, 2023 nih.gov

The mechanism of action for 2-substituted quinolines appears to be multifactorial, potentially involving multiple parasitic targets and possibly modulating the host's immune system. nih.gov This multi-target action could explain the observed lack of drug resistance after in vitro drug pressure. nih.gov

Antiplasmodial Activity

Malaria, caused by Plasmodium parasites, remains a major global health issue, with an urgent need for new drugs to combat the spread of resistance to existing therapies like artemisinin. nih.gov The quinoline core is a well-established pharmacophore in antimalarial drug discovery, present in historical drugs such as chloroquine (B1663885) and mefloquine. nih.gov Research has focused on modifying this scaffold to enhance efficacy and overcome resistance.

The introduction of a piperazine ring is a recognized strategy to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. acs.org A series of piperazine-containing 4(1H)-quinolones were developed and showed greatly enhanced solubility and potent activity against both blood and liver stages of the parasite. nih.gov

Similarly, studies on other quinoline-piperazine hybrids have demonstrated their potential as antiplasmodial agents. In one study, a series of 4-aminoquinoline-pyrimidine hybrids linked via a piperazine tether were synthesized and evaluated against chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. acs.org The results indicated that nearly all tested compounds were highly potent, with IC₅₀ values in the low nanomolar range against the D6 strain and ranging from nanomolar to low micromolar against the resistant W2 strain. acs.org

Another study focused on synthesizing novel quinoline-piperidine analogues. nih.gov While not strictly piperazine, the related piperidine (B6355638) scaffold provides insight into the activity of this class of compounds. These conjugates displayed highly potent activities in the nanomolar range against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov Arylpiperazines have also been noted to exhibit a mefloquine-like antimalarial behavior, being more effective against chloroquine-resistant strains of P. falciparum. researchgate.net The screening of piperazine-tethered thiazole (B1198619) compounds also identified derivatives with significant antiplasmodial activity against chloroquine-resistant P. falciparum strains, with one hit compound showing an EC₅₀ of 102 nM. mdpi.com

Interactive Table: In Vitro Antiplasmodial Activity of Quinoline-Piperazine Hybrids

| Compound Series | P. falciparum Strain | IC₅₀ Range (µM) |

| Aminoquinoline-Pyrimidine-Piperazine Hybrids | D6 (CQ-sensitive) | 0.012 - 0.10 |

| Aminoquinoline-Pyrimidine-Piperazine Hybrids | W2 (CQ-resistant) | 0.016 - 9.83 |

Source: ACS Omega, 2022 acs.org

These findings underscore the potential of the this compound scaffold and its analogues as a foundation for developing novel antiparasitic drugs, particularly for leishmaniasis and malaria.

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For derivatives of 2-(piperazin-1-ylmethyl)quinoline, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets.

A significant area of application is in the development of agents for Alzheimer's disease, where derivatives have been modeled against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netresearchgate.net For instance, piperazine-quinoline hybrids have been docked into the active sites of human AChE (hAChE) and human BuChE (hBuChE) to understand the structural basis for their inhibitory activity. researchgate.net These studies reveal that the quinoline (B57606) fragment can form π-π stacking interactions with key aromatic residues in the enzyme's active site, while the piperazine (B1678402) linker and its substituents engage in hydrogen bonding and hydrophobic interactions. researchgate.netresearchgate.net

In one study, a piperazine-quinoline hybrid containing a 4-chlorophenyl moiety and a 4-methoxybenzyl group demonstrated a high binding affinity for both AChE and BuChE, with docking scores of -11.1 kcal/mol and -12.4 kcal/mol, respectively. researchgate.netresearchgate.net The interactions observed included hydrogen bonds and hydrophobic interactions with key residues such as Tyr341, Tyr337, and Phe338 in AChE, and His438, Trp82, and Phe329 in BuChE. researchgate.net

Beyond Alzheimer's disease, related structures have been docked against other targets. For example, 2-piperazin-1-yl-quinazoline (B3426154) derivatives were modeled against the integrin αIIbβ3 to identify key protein-ligand interactions responsible for their antiplatelet aggregation activity. nih.gov Similarly, quinoline-piperazine derivatives have been evaluated as potential inhibitors for targets in cancer, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and carbonic anhydrase IX (CAIX). nih.govnih.gov These computational models are crucial for structure-based drug design, enabling the rational optimization of lead compounds. researchgate.net

| Derivative Class | Protein Target | PDB ID | Best Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Piperazine-quinoline hybrid | Acetylcholinesterase (AChE) | 7E3H | -12.6 | Tyr341, Tyr337, Trp286, Phe338, Tyr124 | researchgate.netresearchgate.net |

| Piperazine-quinoline hybrid | Butyrylcholinesterase (BuChE) | 4BDS | -12.4 | His438, Trp82, Phe329, Ala328, Trp231 | researchgate.netresearchgate.net |

| Piperazine-linked Naphthalimide | Carbonic Anhydrase IX (CAIX) | 5FL4 | -8.61 | Arg6, Trp9, Asn66, Gln92, Ala128 | nih.gov |

| 2-Piperazin-1-yl-quinazoline | Integrin αIIbβ3 | Not Specified | Not Specified | Not Specified | nih.gov |

| 7-Chloro-4-(piperazin-1-yl)quinoline | VEGFR-2 | Not Specified | Not Specified | Not Specified | nih.gov |

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. While specific DFT studies on the parent this compound are not extensively documented in the reviewed literature, calculations on the core quinoline scaffold and its derivatives provide valuable insights. researchgate.netscirp.org

DFT studies are used to optimize the molecular geometry and to calculate various electronic properties, such as charge distribution, dipole moment, and vibrational frequencies. scirp.org These calculations help in understanding the intrinsic properties of the quinoline ring and how they are modulated by the piperazinylmethyl substituent. The results can provide a qualitative measure for the effective binding of these molecules in the active sites of biological targets. researchgate.net For example, DFT has been used to analyze the structural and electronic properties of complex quinoline derivatives to correlate them with their biological activity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (HOMO-LUMO gap) are critical descriptors of a molecule's chemical reactivity and kinetic stability. scirp.orgresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org This analysis can predict the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. For quinoline and its derivatives, the distribution of HOMO and LUMO orbitals indicates that charge transfer can occur within the molecule, which is often a crucial aspect of its biological activity. scirp.orgresearchgate.net The HOMO is typically localized on the electron-rich parts of the molecule, acting as an electron donor, while the LUMO is on the electron-deficient parts, acting as an electron acceptor. researchgate.net This charge transfer character is considered responsible for the bioactivity of many quinoline-based compounds. scirp.org

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Quinoline | DFT/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex and to refine the binding poses. researchgate.netrsc.org

For piperazine-quinoline hybrids targeting AChE and BuChE, MD simulations have been used to confirm the stability of the compounds within the enzyme's binding pocket. researchgate.net By analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period, researchers can determine if the ligand remains stably bound or if the complex is prone to dissociation. Stable RMSD values for the complex suggest a stable binding mode, validating the docking results. researchgate.net These simulations provide a more dynamic and realistic picture of the molecular interactions compared to the static view offered by docking alone. rsc.orgnih.gov MD studies have shown that quinoline derivatives can form stable complexes with their target receptors, which is a prerequisite for sustained biological activity. nih.govnih.gov

In Silico ADMET and Drug-Likeness Predictions

Before a compound can be considered a viable drug candidate, it must exhibit acceptable pharmacokinetic properties, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction tools are now integral to the early stages of drug discovery, helping to filter out compounds with unfavorable properties and reduce late-stage failures. nih.gov

For derivatives of this compound, various computational models are used to predict their drug-likeness and ADMET profiles. researchgate.netmdpi.com Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.netsciforschenonline.org Online tools like SwissADME and pkCSM are frequently used to calculate these properties and predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.netnih.gov For example, predictions can indicate whether a compound is likely to be an inhibitor of major CYP isozymes (e.g., CYP1A2, CYP2C9, CYP3A4), which is important for avoiding potential drug-drug interactions. mdpi.comorientjchem.org

| Property | Predicted Value/Compliance | Significance | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | Generally compliant | Predicts good oral bioavailability | researchgate.netsciforschenonline.org |

| Gastrointestinal (GI) Absorption | High | Indicates good absorption after oral administration | orientjchem.org |

| Blood-Brain Barrier (BBB) Permeability | Variable; some derivatives predicted to cross | Crucial for CNS-acting drugs | orientjchem.org |

| CYP450 Inhibition (e.g., CYP2D6) | Often predicted as inhibitors | Potential for drug-drug interactions | mdpi.comorientjchem.org |

| Ames Toxicity | Generally predicted as non-toxic | Indicates low mutagenic potential | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and to guide the design of more effective analogues. researchgate.net

For quinoline derivatives, 2D and 3D-QSAR models have been developed to explore their potential against various diseases, including malaria. mdpi.com In a typical QSAR study, a dataset of quinoline analogues with known biological activity is used to build a statistical model. This model is then validated to ensure its predictive power. nih.gov The resulting models can highlight which substitutions on the quinoline or piperazine rings are favorable or unfavorable for activity, providing a clear roadmap for further chemical synthesis and optimization. mdpi.comresearchgate.net

Derivatization and Molecular Hybridization Strategies for Enhanced Bioactivity

Design Principles for Novel Hybrid Architectures

The core principle behind designing hybrid architectures based on 2-(piperazin-1-ylmethyl)quinoline is molecular hybridization. This strategy aims to covalently link two or more distinct pharmacophoric units into a single molecule. nih.govnih.gov The resulting hybrid is designed to interact with multiple biological targets or to combine the therapeutic advantages of its constituent parts, potentially leading to synergistic effects, reduced drug resistance, and improved pharmacokinetic profiles. nih.govnih.gov

The quinoline (B57606) ring itself is a privileged structure in medicinal chemistry, known for a wide array of biological activities. nih.govnih.gov The piperazine (B1678402) moiety acts as a flexible and versatile linker, allowing for the attachment of various other bioactive fragments at its N4 position. nih.govgoogle.com Polysubstitution on the quinoline nucleus is another strategy employed to fine-tune the molecule's properties, enhancing target specificity and potency. orientjchem.org Researchers design these novel conjugates by identifying active pharmacophores for a specific disease and incorporating them onto the 2-position of the quinoline ring via the piperazine linker. nih.gov

A key strategy in designing these hybrids is the conjugation of the quinoline-piperazine scaffold with well-established pharmacophores known for specific biological activities. nih.gov For instance, recognizing the role of metal ions in neurodegenerative diseases, an 8-hydroxyquinoline (B1678124) moiety, a known iron chelator, can be combined with the piperazine structure to create bifunctional molecules with neuroprotective potential. acs.org

For antimicrobial applications, the quinoline-piperazine core is often linked to sulfonamide or amide moieties. nih.gov This is based on the proven antibacterial action of both quinolones and sulfonamides. nih.gov Similarly, for diseases like cancer or Alzheimer's, fragments known to interact with specific targets such as kinases or cholinesterases are attached to the piperazine ring. mdpi.comresearchgate.net The rationale is that the quinoline portion can provide a structural anchor or interact with one site on a target (like the peripheral anionic site of acetylcholinesterase), while the attached pharmacophore interacts with another, leading to enhanced or multi-target inhibition. nih.gov This molecular hybridization approach has been successfully used to develop potent agents for various conditions, including leishmaniasis, cancer, and microbial infections. mdpi.comresearchgate.net

Stereochemical Considerations in Derivatization

The introduction of chirality into the this compound scaffold is a critical aspect of derivatization, as the biological environment is inherently stereospecific. Consequently, different stereoisomers of a chiral molecule can exhibit vastly different pharmacological activities, potencies, and receptor binding affinities. The strategic creation of stereogenic centers, either on the piperazine ring, the quinoline nucleus, or through the generation of axial chirality, is a key strategy for enhancing bioactivity and selectivity.

The parent compound, this compound, is itself achiral. nih.gov However, derivatization frequently introduces one or more chiral centers, necessitating careful consideration of the stereochemical outcomes. The development of methods for asymmetric synthesis and the separation of enantiomers are therefore crucial in the exploration of this chemical space. rsc.org The approval of new chiral drugs often requires detailed studies of each enantiomer, driving chemists to develop new methods for the asymmetric synthesis of relevant N-heterocycles like piperazine. rsc.org

Research has shown that enantiomers of piperazine-containing compounds can have distinct biological profiles. For example, in a study on chiral piperazinylpropylisoxazoline analogues designed as ligands for dopamine (B1211576) receptors, the stereochemistry of the molecule was paramount. nih.gov The (R)-(+)-enantiomers exhibited significantly higher binding affinity and selectivity for the D3 receptor over the D4 receptor when compared to their (S)-(-)-counterparts. nih.gov This highlights how a specific spatial arrangement is necessary for optimal interaction with the target receptor. The synthesis of these specific enantiomers was achieved through a multi-step process involving asymmetric 1,3-dipolar cycloaddition. nih.gov

Furthermore, chirality can be introduced on the quinoline portion of the molecule. Methods such as kinetic resolution have been successfully employed to synthesize enantiomerically enriched dihydroquinolines. nih.gov This technique involves the preferential reaction of one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, the kinetic resolution of N-Boc-2-aryldihydroquinolines using n-BuLi and the chiral ligand sparteine (B1682161) has yielded products with high enantioselectivity. nih.gov This approach provides access to chiral building blocks that can be incorporated into the final this compound derivative, thereby influencing its biological activity through specific stereochemical interactions at the target site.

A more complex form of stereochemistry, known as axial chirality, can also be a design element in quinoline derivatives. researchgate.net This type of chirality arises from hindered rotation around a single bond, typically between two aromatic rings, creating stable atropisomers. Atroposelective synthesis, such as an Iridium-catalyzed dynamic kinetic resolution, can produce axially chiral quinoline derivatives with high levels of diastereo- and enantioselectivity. researchgate.net This advanced stereochemical control offers another avenue to fine-tune the three-dimensional structure of the molecule for improved biological performance.

Research Findings on Stereoisomer Bioactivity

The following table presents data from a study on chiral piperazinylpropylisoxazoline analogues, demonstrating the impact of stereochemistry on dopamine receptor binding affinity.

| Compound | Stereoisomer | Dopamine D3 Receptor Binding Affinity (Ki, nM) | Dopamine D4 Receptor Binding Affinity (Ki, nM) |

|---|---|---|---|

| Piperazinylpropylisoxazoline analogue 1 | (R)-(+)-1 | 15.3 | 35.6 |

| Piperazinylpropylisoxazoline analogue 1 | (S)-(-)-1 | 45.2 | 65.8 |

| Piperazinylpropylisoxazoline analogue 2 | (R)-(+)-2 | 25.1 | 55.3 |

| Piperazinylpropylisoxazoline analogue 2 | (S)-(-)-2 | 75.8 | 95.4 |

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of compounds like 2-(Piperazin-1-ylmethyl)quinoline. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the compound's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives.

In the ¹H NMR spectrum of a related series of ethyl 2-(substituted-piperazin-1-ylmethyl)-quinoline-3-carboxylate derivatives, the protons of the quinoline (B57606) and piperazine (B1678402) rings, as well as the methylene (B1212753) bridge, give rise to characteristic signals. mdpi.comsioc-journal.cn For instance, in a series of novel quinoline-piperazine hybrids, the protons of the methylene bridge typically appear as a singlet around 3.7-3.8 ppm. rsc.org The protons on the piperazine ring often present as multiplets in the region of 2.5-3.5 ppm, while the aromatic protons of the quinoline ring are observed further downfield, typically between 7.0 and 8.5 ppm. rsc.org

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. In derivatives of this compound, the carbon atoms of the quinoline ring resonate in the aromatic region of the spectrum, generally between 120 and 160 ppm. sioc-journal.cnrsc.org The carbons of the piperazine ring and the bridging methylene group appear at higher field, with the methylene carbon signal typically found around 60-65 ppm and the piperazine carbons resonating in the 45-55 ppm range. The specific chemical shifts are sensitive to the substituents on both the quinoline and piperazine rings. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative Data is for a representative compound from a study on ethyl 2-(substituted-piperazin-1-ylmethyl)-quinoline-3-carboxylate derivatives and may not correspond exactly to the parent compound.

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Quinoline Aromatic Protons | 7.0 - 8.5 (m) | 120 - 160 |

| Methylene Protons (-CH₂-) | ~3.7 (s) | 60 - 65 |

| Piperazine Protons | 2.5 - 3.5 (m) | 45 - 55 |

Mass Spectrometry

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis. For this compound and its derivatives, techniques like Electrospray Ionization (ESI) are commonly used.

In the mass spectrum of related compounds, the molecular ion peak [M+H]⁺ is typically observed, confirming the molecular weight of the synthesized molecule. rsc.orgrsc.org For example, in the analysis of various quinoline-piperazine hybrids, the calculated m/z for the [M+H]⁺ ion was consistently found to match the experimentally observed value. rsc.org Fragmentation patterns can also be analyzed to confirm the presence of the quinoline and piperazine fragments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound derivatives displays characteristic absorption bands.

Typically, the C-H stretching vibrations of the aromatic quinoline ring are observed around 3050 cm⁻¹. The C-H stretching of the methylene and piperazine aliphatic groups appear in the region of 2800-3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline ring give rise to absorptions in the 1500-1600 cm⁻¹ region. The C-N stretching vibrations of the piperazine ring are also observable. mdpi.comrsc.org

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating components of a mixture and are therefore crucial for assessing the purity of a synthesized compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.

In the context of this compound and its analogues, LC-MS is frequently employed to monitor the progress of a reaction and to confirm the purity of the final product. rsc.org The liquid chromatograph separates the target compound from any starting materials, byproducts, or other impurities. The mass spectrometer then provides mass-to-charge ratio data for the eluting components, allowing for their identification. A single sharp peak in the chromatogram with the expected mass spectrum is a strong indicator of a pure compound. For instance, in the synthesis of novel quinoline-piperazine hybrids, LC-MS was used to confirm the identity and purity of the products, with the calculated and found m/z values for the [M+H]⁺ ion being reported. rsc.org

X-ray Crystallography for Solid-State Structure Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of the atoms in a crystal.

Future Research Directions and Translational Perspectives

Unexplored Therapeutic Areas and Biological Targets

While research has highlighted the anti-cancer and neuroprotective potential of 2-(piperazin-1-ylmethyl)quinoline derivatives, many therapeutic avenues remain unexplored. chemimpex.com The inherent versatility of the quinoline (B57606) and piperazine (B1678402) moieties suggests that this scaffold could be adapted to target a wider range of diseases. researchgate.netrsc.org

Potential Unexplored Therapeutic Areas:

Infectious Diseases: The quinoline core is a well-established pharmacophore in antimicrobial and antimalarial drugs. core.ac.ukrsc.org Future research could focus on developing this compound derivatives as novel agents against drug-resistant bacteria, fungi, and parasites, including the causative agent of leishmaniasis, Leishmania donovani. rsc.orgnih.gov The hybridization of the quinoline scaffold with other heterocyclic compounds has shown promise in creating potent antimicrobial agents. nih.gov

Inflammatory Disorders: Quinoline derivatives have demonstrated anti-inflammatory properties. core.ac.uk Investigating the potential of this compound analogues in modulating inflammatory pathways could lead to new treatments for conditions like rheumatoid arthritis and inflammatory bowel disease.

Cardiovascular Diseases: Certain quinoline derivatives have been explored for their antihypertensive effects. core.ac.uk The this compound scaffold could be modified to develop novel agents for managing hypertension and other cardiovascular conditions.